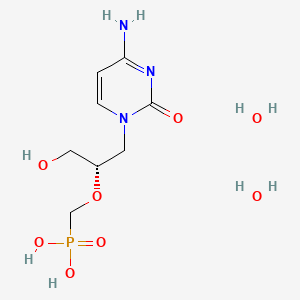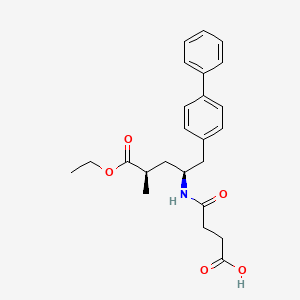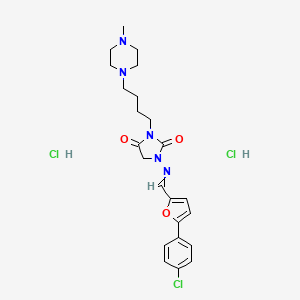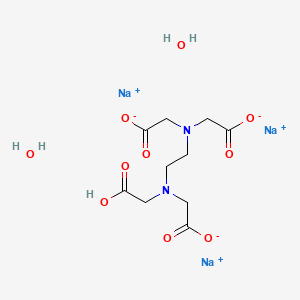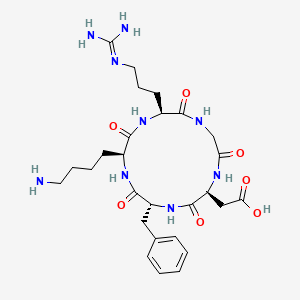
(S)-3-Hydroxyphenylglycine
Overview
Description
(S)-3-Hydroxyphenylglycine is an amino acid derivative that has gained significant attention in recent years due to its potential applications in scientific research. It is a chiral compound that exists in two enantiomeric forms, (S)- and (R)-3-hydroxyphenylglycine. In
Scientific Research Applications
Biosynthesis in Peptide Natural Products
(S)-3-Hydroxyphenylglycine plays a significant role in the formation of various peptide natural products, including glycopeptide antibiotics and biologically active linear and cyclic peptides. Research has delved into the biosynthesis gene clusters of specific antibiotics, contributing to a deeper understanding of the biosynthesis of this and similar non-proteinogenic aromatic amino acids, highlighting their importance in medicinal chemistry (Rashed S Al Toma et al., 2015).
Enzymatic Synthesis in Antibiotics
The microbial enzymatic synthesis of D-p-hydroxyphenylglycine, a variant of this compound, has been extensively researched for its role as a precursor in semisynthetic penicillin and cephalosporin. This research includes methods to optimize the strains producing relevant enzymes and advances in genetic engineering (Zhu Bao-cheng, 2003).
Role in Antibiotic Biosynthesis
This compound is crucial in certain peptidic natural products synthesized by non-ribosomal peptide synthetases, particularly in the vancomycin group of antibiotics. It contributes structurally to the formation of heptapeptide aglycones and serves as a glycosylation site. The biosynthesis pathway has been elucidated, revealing its synthesis from prephenate through a four-enzyme pathway (B. Hubbard et al., 2000).
Analysis of Synthetic Processes
Molecular Building-Block in Pharmaceuticals
This compound serves as an important chiral molecular building-block for various pharmaceuticals, including antibiotics. The advancement in biotechnological production processes, like whole-cell immobilization technology, has been explored to enhance the synthesis efficiency of its derivatives for pharmaceutical applications (Yuan Jin et al., 2016).
properties
IUPAC Name |
(2S)-2-amino-2-(3-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-7(8(11)12)5-2-1-3-6(10)4-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLYTFPAEVJTFM-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




